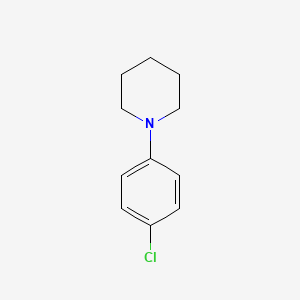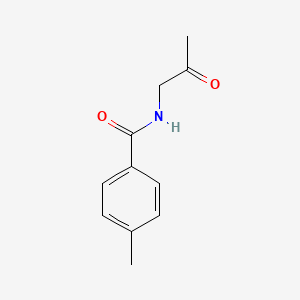
2-((2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethanol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an ethanol backbone, a pyrimidine ring, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions
2-((2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-((2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Uniqueness
2-((2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethanol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
393857-13-1 |
|---|---|
分子式 |
C14H13ClN4O |
分子量 |
288.73 g/mol |
IUPAC 名称 |
2-[[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H13ClN4O/c15-12-5-2-10(3-6-12)1-4-11-9-18-14(16)19-13(11)17-7-8-20/h2-3,5-6,9,20H,7-8H2,(H3,16,17,18,19) |
InChI 键 |
FKDNTCYPJSQTAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CC2=CN=C(N=C2NCCO)N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
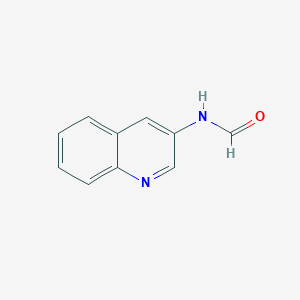
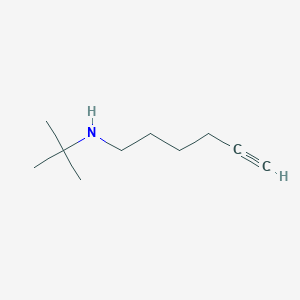
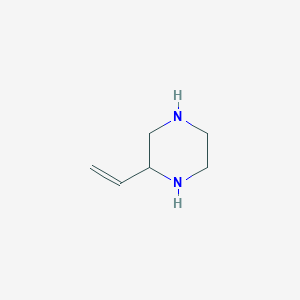

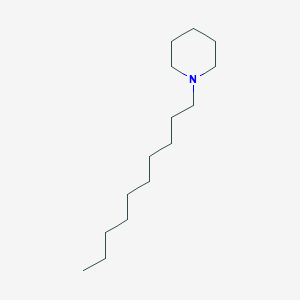
![6-Bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B8671944.png)

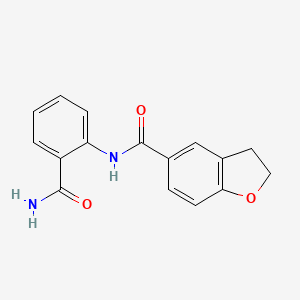
![4-(Imidazo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B8671957.png)
![tert-butyl N-[(3-methylidenecyclobutyl)methyl]carbamate](/img/structure/B8671960.png)
